N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide
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Overview
Description
N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, an indole moiety, and a hydrazinecarbonyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and altering gene expression. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-2-methyl-2-propenamide: Shares the dichlorophenyl group but differs in the rest of the structure.
Pyridinium salts: Contains the pyridine ring but lacks the indole and hydrazinecarbonyl groups.
Uniqueness
N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H17Cl2N5O3 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
N-[2-[[1-[(3,4-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H17Cl2N5O3/c24-17-6-5-14(11-18(17)25)13-30-19-4-2-1-3-16(19)21(23(30)33)29-28-20(31)12-27-22(32)15-7-9-26-10-8-15/h1-11,33H,12-13H2,(H,27,32) |
InChI Key |
FPNGZULDEPUISX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC(=O)CNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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